N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
Properties
Molecular Formula |
C20H14FN3O |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H14FN3O/c21-16-11-9-14(10-12-16)18-19(24-13-5-4-8-17(24)22-18)23-20(25)15-6-2-1-3-7-15/h1-13H,(H,23,25) |
InChI Key |
GQNFXWCQPRGZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines
The reaction of 2-aminopyridine derivatives with α-haloketones or α-bromoacetophenones remains the most widely adopted method. For N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, 2-amino-3-bromopyridine is reacted with 4-fluoroacetophenone in the presence of a base such as potassium carbonate. This step typically achieves yields of 68–75% under reflux conditions in ethanol.
Recent advancements employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields. A comparative analysis of solvent systems reveals that dimethylformamide (DMF) enhances reaction efficiency by 18% over ethanol, likely due to improved solubility of intermediates.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed couplings have emerged as viable alternatives. A 2024 study demonstrated that Suzuki-Miyaura coupling between 3-iodoimidazo[1,2-a]pyridine and 4-fluorophenylboronic acid achieves 82% yield using Pd(PPh₃)₄ as catalyst. This method offers superior regioselectivity compared to traditional cyclocondensation, particularly for substrates with sensitive functional groups.
Amidation Techniques for Benzoyl Group Introduction
The benzamide moiety is introduced via nucleophilic acyl substitution. Key methodologies include:
Schotten-Baumann Reaction
Classical benzoylation employs benzoyl chloride in a biphasic system (NaOH/H₂O and dichloromethane). Under optimized conditions (0°C, stoichiometric benzoyl chloride), this method delivers 65–70% yield. Limitations include competing hydrolysis at elevated temperatures, necessitating precise temperature control.
Coupling Reagent-Mediated Amidation
Modern protocols favor carbodiimide-based reagents. A representative procedure uses:
-
EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF
-
Reaction at room temperature for 6 hours
-
Purification via silica gel chromatography (hexane:ethyl acetate 3:1)
This approach achieves 89% yield with minimal racemization, making it preferable for scale-up.
Catalytic Systems and Reaction Optimization
Advanced catalytic strategies significantly enhance synthetic efficiency:
Magnetic MOF Catalysts
Fe₃O₄@SiO₂@MOF-199 demonstrates exceptional performance in imidazo[1,2-a]pyridine formation. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | 91% yield |
| Temperature | 60°C | 89% conversion |
| Reaction time | 20 hours | Full consumption |
| Base | Cs₂CO₃ | 95% efficiency |
The catalyst exhibits remarkable recyclability, maintaining 88% activity after four cycles.
Solvent Effects
Solvent screening reveals DMF as optimal (Table 1):
Table 1: Solvent impact on amidation yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| THF | 7.5 | 62 |
| Acetonitrile | 37.5 | 71 |
| Toluene | 2.4 | 34 |
Polar aprotic solvents stabilize transition states during amidation, explaining DMF's superiority.
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production requires addressing:
Continuous Flow Reactor Design
A three-stage continuous system achieves 94% conversion:
-
Stage 1: Imidazo ring formation (residence time: 45 min)
-
Stage 2: Benzoylation (residence time: 30 min)
-
Stage 3: Crystallization (anti-solvent: heptane)
This system reduces purification steps while maintaining 99.2% purity.
Crystallization Optimization
Ethanol/water mixtures (7:3 v/v) produce needle-shaped crystals with:
-
Mean particle size: 85 μm
-
Bulk density: 0.68 g/cm³
-
Flowability index: 82 (excellent)
Controlled cooling at 0.5°C/min prevents oiling out, critical for pharmaceutical applications.
Analytical Characterization Protocols
Rigorous quality control ensures compound integrity:
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows 99.4% purity with retention time of 8.72 minutes.
Comparative Analysis of Synthetic Routes
Table 2: Method comparison for this compound synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical cyclization | 68 | 97.2 | Moderate | 1.0 |
| Microwave-assisted | 73 | 98.1 | High | 0.8 |
| Pd-catalyzed coupling | 82 | 99.0 | Low | 2.3 |
| Continuous flow | 94 | 99.4 | Industrial | 0.6 |
The continuous flow method emerges as superior for large-scale production, balancing yield, purity, and cost .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Cancer Treatment
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has shown promise as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Recent studies have demonstrated its efficacy against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells.
Case Study: Anticancer Activity
- In vitro studies revealed that this compound exhibits significant cytotoxic effects against HCT116 cells with an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
- Another study indicated that derivatives of imidazo[1,2-a]pyridine compounds possess selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
The compound's structural features contribute to its antimicrobial activity, making it a candidate for developing new antibiotics. Preliminary investigations have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 1.27 µM |
| Gram-negative | 1.43 µM |
| Fungal Strains | 2.60 µM |
In a recent study, derivatives similar to this compound demonstrated significant antimicrobial effects against various strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be contextualized by comparing it to structurally related imidazo[1,2-a]pyridine derivatives. Key analogues and their distinguishing features are outlined below:
Structural Analogues and Modifications
Notes:
- Anti-TB Activity : The 4-fluorophenyl derivative (MIC = 0.03 µM) is less potent than the 7-methyl-p-tolyl analogue (MIC = 0.004 µM), suggesting that alkylation at C6/C7 enhances activity against Mycobacterium tuberculosis .
- Electronic Effects : Replacement of fluorine with chlorine (e.g., Compound 60) retains CAR agonism but may alter metabolic stability due to increased lipophilicity .
Structure-Activity Relationship (SAR) Insights
- Position 2 (R1) : Fluorine or chlorine at the para position of phenyl enhances target engagement via halogen bonding. Thienyl groups () introduce steric bulk, reducing potency in some cases .
- Position 3 (R2) : Benzamide is critical for hydrogen bonding with target proteins. Ether or alkyl spacers (e.g., ) improve solubility but may reduce affinity .
- Imidazo Ring Modifications : Methylation at C6/C7 () or bromination at C8 () increases metabolic stability and MIC values .
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of GABA-A receptors and its implications in neurological disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 376.39 g/mol |
| Molecular Formula | C21H17FN4O2 |
| LogP | 4.1189 |
| Polar Surface Area | 48.002 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.
Recent studies have identified this compound as a positive allosteric modulator (PAM) of GABA-A receptors, specifically targeting the α1/γ2 interface. This modulation is significant as it offers a novel pharmacological strategy for treating various neurological dysfunctions including anxiety and epilepsy. The compound's ability to enhance GABAergic transmission may lead to therapeutic benefits while potentially reducing side effects associated with traditional GABA-A receptor agonists .
Neurological Applications
In vitro studies have demonstrated that compounds similar to this compound exhibit improved metabolic stability compared to existing GABA-A PAMs. For instance, derivatives were shown to maintain over 90% of the parent compound after 120 minutes in human liver microsomes (HLMs), indicating lower susceptibility to metabolic degradation . This stability is crucial for developing effective therapeutic agents.
Case Studies and Experimental Findings
- GABA-A Modulation : A study explored the efficacy of imidazo[1,2-a]pyridine derivatives on GABA-A receptor subtypes. The results indicated that these compounds could selectively enhance receptor activity, leading to increased inhibitory neurotransmission in neuronal cultures .
- Metabolic Stability : In comparative assays, this compound showed significant retention in metabolic assays, outperforming traditional compounds like alpidem in terms of stability and reduced hepatotoxicity risk .
- Antiviral Potential : Preliminary investigations into the antiviral activity of related compounds revealed promising results against viral targets, suggesting that modifications on the imidazo-pyridine scaffold could yield effective antiviral agents .
Summary of Findings
The biological activity of this compound indicates its potential as a therapeutic agent in neurology and possibly other fields such as virology. Its role as a PAM at GABA-A receptors may provide new avenues for treating conditions like anxiety and epilepsy with fewer side effects than current treatments.
Q & A
Basic: What synthetic routes are recommended for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. Key steps include:
- Step 1: Condensation of 4-fluoroaniline with a halogenated pyridine precursor to form the imidazo[1,2-a]pyridine scaffold.
- Step 2: Coupling the scaffold with benzamide derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution.
Optimization strategies:
- Catalyst selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency .
- Solvent systems: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control (80–120°C) to avoid decomposition .
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>95%) .
Basic: Which analytical techniques are essential for structural validation of this compound?
Answer:
- ¹H/¹³C-NMR: Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and fluorine substitution. For example, the 4-fluorophenyl group shows characteristic doublets (J = 8–9 Hz) in aromatic regions .
- LC-MS: Verify molecular weight (e.g., [M+H]+ ≈ 362.1) and detect impurities. High-resolution mass spectrometry (HRMS) ensures exact mass matching (±0.001 Da) .
- FT-IR: Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced: How can contradictory SAR data on fluorophenyl-substituted imidazopyridines be resolved?
Answer:
Contradictions often arise from substituent positioning and assay variability. For example:
- Case 1: Fluorine at the para position (4-fluorophenyl) enhances kinase inhibition (IC₅₀ = 12 nM) but reduces solubility .
- Case 2: Ortho -fluorine improves metabolic stability but weakens target binding .
Resolution strategies:
- Meta-analysis: Compare analogs with systematic substituent variations (e.g., 4-F vs. 2-F vs. 3-F) across standardized assays .
- Computational docking: Use Schrödinger Suite or AutoDock to model steric/electronic effects of fluorine placement on target interactions .
Advanced: What methodologies identify the compound’s selectivity for δ-subunit-containing GABA-A receptors?
Answer:
- Competitive binding assays: Use [³H]Ro15-4513 (a δ-selective antagonist) to measure displacement in HEK293 cells expressing α4β2δ GABA-A receptors. A >50% displacement at 10 µM indicates δ-subunit engagement .
- Mutagenesis studies: Replace δ-subunit residues (e.g., Arg220) with alanine to test binding dependency .
- Electrophysiology: Patch-clamp recordings in δ-subunit-transfected cells quantify potentiation of GABA-evoked currents (EC₅₀ shift) .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Answer:
- Cell viability assays: MTT or CellTiter-Glo® in leukemia (K562) or solid tumor (HCT-116) cell lines. IC₅₀ values <10 µM warrant further study .
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., BCR-ABL, EGFR) at 1 µM to identify primary targets .
- Apoptosis markers: Flow cytometry for Annexin V/PI staining detects early/late apoptosis in treated cells .
Advanced: How can researchers address T315I mutation-induced resistance in BCR-ABL inhibition studies?
Answer:
- Structure-guided design: Introduce a carbon-carbon triple bond linker to bypass steric hindrance from the T315I mutation (e.g., AP24534 analogs) .
- Free-energy perturbation (FEP): Simulate binding energy changes caused by T315I and optimize substituents (e.g., trifluoromethyl groups) for improved affinity .
- In vivo validation: Use Ba/F3-BCR-ABL(T315I) xenograft models to test oral efficacy (e.g., 20 mg/kg/day for 14 days reduces tumor volume by >70%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
